Astacidin 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RPRPNYRPRPIYRP |
Origin of Product |
United States |
Discovery and Origin of Astacidin 2
Initial Identification and Isolation Methodologies from Pacifastacus leniusculus
Astacidin (B1578177) 2 was first identified and purified from the hemocytes of the freshwater signal crayfish, Pacifastacus leniusculus. mdpi.comcapes.gov.br The isolation process involved an initial extraction from crayfish plasma followed by purification steps. nih.gov
The primary methodologies used for its purification included a combination of chromatographic techniques. Initially, cation-exchange column chromatography was employed to separate the cationic peptides from other components in the hemolymph. nih.gov This was followed by reverse-phase high-performance liquid chromatography (RP-HPLC), a high-resolution technique that separates peptides based on their hydrophobicity, leading to the isolation of the pure Astacidin 2 peptide. nih.gov
Subsequent characterization determined its primary structure and molecular mass. Mass spectrometry analysis revealed a molecular mass of 1838 Da. capes.gov.br The primary sequence of this compound was determined to be RPRPNYRPRPIYRP, featuring a C-terminal amidation, a common post-translational modification in antimicrobial peptides that can enhance stability and activity. capes.gov.br This 14-amino acid peptide is notably rich in proline and arginine residues, a characteristic feature of this class of AMPs. mdpi.comcapes.gov.br
Table 1: Physicochemical Properties of this compound from Pacifastacus leniusculus
| Property | Value | Source |
|---|---|---|
| Source Organism | Pacifastacus leniusculus (Signal Crayfish) | units.itmdpi.com |
| Origin Tissue | Hemocytes / Plasma | nih.govunits.itmdpi.com |
| Amino Acid Sequence | RPRPNYRPRPIYRP-NH₂ | capes.gov.br |
| Molecular Mass | 1838 Da | capes.gov.br |
| Peptide Length | 14 residues | mdpi.com |
| Key Feature | Proline/Arginine-rich, C-terminal amidation | mdpi.comcapes.gov.br |
Subsequent Characterization in Procambarus clarkii and Other Crustacean Species
Following its initial discovery, peptides highly similar to this compound were identified in other crustacean species, most notably the red swamp crayfish, Procambarus clarkii. unipa.itnih.gov In this species, a new antibacterial peptide was characterized from hemocytes and designated PcAst. nih.govx-mol.com Similarity analysis revealed that PcAst shared a high degree of identity with this compound from P. leniusculus. nih.govx-mol.com
The characterization of PcAst involved molecular biology techniques, starting with the identification of its full-length cDNA, which contained 828 nucleotides. nih.govx-mol.com This encoded a precursor peptide of 43 amino acids, which included a 23-amino acid signal peptide that is cleaved to release the 20-amino acid mature peptide. nih.govx-mol.com Gene expression analysis using quantitative real-time PCR (qPCR) showed that PcAst transcripts are predominantly located in the hemocytes and gills. nih.govx-mol.com
Further research employing whole-transcriptome sequencing led to the identification of a multi-genic astacidin family in P. clarkii. units.itnih.gov This work uncovered four novel proline-rich antimicrobial peptides designated PcAst-1b, PcAst-1c, PcAst-2, and PcAst-3, which are related to the previously identified astacidin peptides. units.itnih.gov This finding indicates that crayfish possess a diverse array of these defense molecules, likely for combating a wide range of pathogens. mdpi.com The distribution of this gene family appears to be taxonomically restricted to the superfamilies Astacoidea and Parastacoidea. nih.gov
Table 2: Astacidin Family Peptides Identified in Procambarus clarkii
| Peptide Name | Precursor Length (amino acids) | Mature Peptide Length (amino acids) | Primary Expression Tissues | Reference |
|---|---|---|---|---|
| PcAst | 43 | 20 | Hemocytes, Gills | nih.govx-mol.com |
| PcAst-1b | Not specified | Not specified | Hemocytes, Gills | units.itnih.gov |
| PcAst-1c | Not specified | Not specified | Hemocytes, Gills | units.itnih.gov |
| PcAst-2 | Not specified | Not specified | Hemocytes, Gills | units.itnih.gov |
| PcAst-3 | Not specified | Not specified | Hemocytes, Gills | units.itnih.gov |
Methodological Advancements in Peptide Extraction and Purification for this compound Research
Research on this compound and related peptides has benefited from general advancements in peptide extraction and purification technologies. The traditional methods of cation-exchange chromatography and RP-HPLC, used in the initial isolation, remain foundational. nih.govmdpi.com RP-HPLC is considered a gold standard for peptide purification due to its high resolution. mdpi.com Modern systems often couple chromatographic techniques with mass spectrometry for rapid identification and characterization. units.it
A significant methodological leap in the discovery of new astacidin family members has been the application of transcriptomic analysis. units.itnih.gov By sequencing the complete set of RNA transcripts in a specific tissue, such as hemocytes, researchers can identify genes encoding for potential antimicrobial peptides without the need for initial protein purification. units.it The identification of the four novel astacidin peptides in P. clarkii was a direct result of this whole-transcriptome sequencing approach. units.it This bioinformatic method involves using a known, conserved sequence, such as the signal peptide from the original P. leniusculus astacidin, to search transcriptomic databases for related sequences. units.it
For the production of astacidin peptides for functional studies, chemical synthesis is now common. units.itnih.gov This allows for the generation of larger quantities of specific peptides, such as the mature PcAst, for antimicrobial assays. nih.gov The purity of these synthetic peptides is typically confirmed using RP-HPLC and mass spectrometry. units.itunisi.it
Advanced purification and separation techniques like ultrafiltration and solid-phase extraction (SPE) are also increasingly employed in the broader field of peptide research. researchgate.netmdpi.com Ultrafiltration uses membranes to separate peptides based on molecular size and is suitable for initial, large-scale separation. researchgate.net SPE is an efficient chromatographic method for purifying and, in some cases, performing counterion exchange on synthetic peptides, offering a fast and cost-effective alternative to extensive HPLC work. mdpi.com
Molecular Characterization and Classification of Astacidin 2
Primary Structural Analysis of Astacidin (B1578177) 2 Amino Acid Sequence
The primary structure of Astacidin 2, first characterized in the freshwater crayfish Pacifastacus leniusculus, reveals a 14-amino-acid-long peptide. nih.govcapes.gov.br Subsequent research has also identified a highly similar 20-amino-acid-long this compound-related peptide in the red swamp crayfish Procambarus clarkii. x-mol.comnih.gov The amino acid sequence of this compound from P. leniusculus is RPRPNYRPRPIYRP. nih.govcapes.gov.br This sequence is notably rich in proline and arginine residues, a hallmark of PrAMPs. nih.gov
A key feature of this compound is the presence of proline/arginine-rich motifs, which are crucial for its function. nih.gov The sequence contains the Pro-Arg-Pro (PRP) motif, a characteristic element found in many PrAMPs. nih.govnih.gov Furthermore, this compound possesses the specific PRPIY motif. nih.govfrontiersin.org This particular motif is significant as it has been implicated in the binding of other PrAMPs, such as pyrrhocoricin, to the bacterial intracellular target DnaK. nih.govfrontiersin.org The presence of these motifs strongly suggests a similar mechanism of action for this compound, involving entry into the bacterial cell and interaction with intracellular components. frontiersin.org
Identification of Proline/Arginine-Rich Motifs, e.g., PRPIY Motif
Comparative Molecular Features with Other Astacidin Family Members
The astacidin family of peptides in crayfish is encoded by a multi-genic family, leading to several isoforms. researchgate.net In Procambarus clarkii, besides PcAst-2, other astacidins like PcAst-1a, PcAst-1b/c, and PcAst-3 have been identified. units.it PcAst-2 is notably different and longer (31 amino acids from a 53-amino-acid precursor) than the Astacidin-1 isoforms. units.it
C-terminal amidation is a common post-translational modification in many AMPs that can enhance their cationic nature and stability. mdpi.comifremer.fr The original this compound identified in Pacifastacus leniusculus was found to have an amidated C-terminus. nih.govcapes.gov.brmdpi.com However, analysis of the astacidin family in Procambarus clarkii revealed that PcAst-2, along with orthologs in other species like Cherax, lacks the typical GK C-terminal amidation signal that is present in other astacidin family members like PcAst-1a and PcAst-3. units.it This suggests a key molecular difference within the astacidin family that may influence their respective activities and stabilities.
Categorization of this compound within the Proline-Rich Antimicrobial Peptide Family
This compound is definitively classified as a member of the proline-rich antimicrobial peptide (PrAMP) family based on several key characteristics. nih.govresearchgate.netmdpi.commdpi.com Its high content of proline and arginine residues is a primary indicator. units.itunisi.it The presence of characteristic motifs like PRP and PRPIY further solidifies this classification. nih.govnih.gov PrAMPs are a distinct class of AMPs known for their non-lytic mechanism of action, often targeting intracellular processes like protein synthesis. frontiersin.orgresearchgate.net this compound's sequence similarities to known PrAMPs that bind to the bacterial chaperone DnaK or the 70S ribosome support its inclusion in this functional class. nih.govnih.govmdpi.com
The table below summarizes the key molecular features of this compound.
| Feature | Description | Source(s) |
| Organism | Pacifastacus leniusculus, Procambarus clarkii | nih.govx-mol.com |
| Length | 14 amino acids (P. leniusculus), 31 amino acids (P. clarkii, PcAst-2) | nih.govunits.it |
| Amino Acid Sequence (P. leniusculus) | RPRPNYRPRPIYRP | nih.govcapes.gov.br |
| Key Motifs | Proline/Arginine-rich, PRP, PRPIY | nih.govnih.govfrontiersin.org |
| C-terminal Amidation | Present in P. leniusculus this compound; Absent in P. clarkii PcAst-2 | nih.govcapes.gov.brunits.it |
| Classification | Proline-Rich Antimicrobial Peptide (PrAMP) | nih.govresearchgate.netmdpi.com |
Genetic Basis and Expression Profile of Astacidin 2
Genomic Organization of the Astacidin (B1578177) Gene Family
Astacidin 2 is not encoded by a solitary gene but is part of a multi-genic astacidin family. units.itnih.gov Research on the red swamp crayfish, Procambarus clarkii, has led to the identification of several novel peptides related to the previously known astacidin-1, including PcAst-1b, -1c, -2, and -3. nih.gov This finding confirms that these peptides are encoded by a broader gene family. units.it
The distribution of the astacidin gene family appears to be taxonomically restricted to the superfamilies Astacoidea and Parastacoidea, as screening of various transcriptomes has not identified orthologous sequences in other non-Astacidean decapods. units.itnih.gov
From a structural standpoint, astacidin genes encode for prepropeptides. ifremer.fr The coding sequences typically feature two conserved regions at the ends—an N-terminal signal peptide and a C-terminal propeptide—which flank a hypervariable central region that constitutes the mature, active peptide. researchgate.net The mature form of this compound in Pacifastacus leniusculus is a 14-amino acid peptide with an amidated C-terminus. nih.gov A study of the marbled crayfish, Procambarus virginalis, successfully retrieved a full-length astacidin gene that is an ortholog to P. clarkii this compound (PcAst-2), sharing 98% sequence identity. units.it
Interestingly, a specific central motif in the PcAst-2 sequence shows similarity to motifs found in cathelicidin (B612621) PR-AMPs from mammals and oncocin from insects, suggesting a case of convergent evolution for functionally important sequences in these defense peptides. units.it
Table 1: Characteristics of the Astacidin Gene Family
| Feature | Description | Source(s) |
|---|---|---|
| Gene Family | Multi-genic; includes Astacidin 1, 2, 3, and variants. | units.it, nih.gov |
| Taxonomic Range | Restricted to Astacoidea and Parastacoidea superfamilies. | units.it, nih.gov |
| Gene Product | Synthesized as a prepropeptide. | ifremer.fr |
| Coding Sequence | Consists of a conserved signal peptide, a hypervariable mature peptide region, and a conserved propeptide region. | researchgate.net |
| Convergent Evolution | The central motif of PcAst-2 resembles motifs in mammalian and insect PR-AMPs. | units.it |
Transcriptional Regulation and Inducibility of this compound Expression
The expression of this compound is not static; it is dynamically regulated as part of the host's immune response. A key feature of many antimicrobial peptides, including astacidins, is the induction of their expression following the host's exposure to molecular signals associated with pathogens. researchgate.net
The expression of this compound is significantly influenced by the presence of Pathogen-Associated Molecular Patterns (PAMPs), such as Lipopolysaccharide (LPS). nih.govresearchgate.net LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of innate immune responses. mdpi.comunipa.it
In the red swamp crayfish (Procambarus clarkii), quantitative real-time PCR analysis has demonstrated a rapid and significant upregulation of PcAst-2 expression following an injection with LPS. units.itnih.gov This increase in gene expression was observed within just two hours of the immune challenge. nih.govresearchgate.net Similarly, after infection with the bacteria Vibrio anguillarum or Staphylococcus aureus, PcAst transcripts were also upregulated. x-mol.com
However, research on the signal crayfish, Pacifastacus leniusculus, showed no change in the expression of this compound following a bacterial challenge, suggesting potential species-specific differences in the regulatory pathways or the experimental conditions. nih.gov
Tissue-Specific Expression Patterns, e.g., Hemocytes and Gills
The expression of the this compound gene is highly tissue-specific. The primary sites of its expression are the hemocytes (blood cells) and, to a lesser extent, the gills. units.itx-mol.comunisi.it this compound was first purified and characterized from the hemocytes of the freshwater crayfish Pacifastacus leniusculus. nih.gov
Under normal physiological (naïve) conditions in Procambarus clarkii, RNA-sequencing data revealed a strong, specific expression of this compound in hemocytes. nih.govresearchgate.net While also present in the gills, the expression level in this tissue was moderate, approximately five times lower than in hemocytes. nih.govresearchgate.net After an immune challenge with bacteria, the expression of PcAst was notably upregulated in the gills. x-mol.com This suggests that while hemocytes are the main site of constitutive production, the gills can increase production as a frontline defense against pathogens.
Table 2: Tissue Expression Profile of this compound
| Tissue | Expression Level (Naïve) | Response to Challenge | Source(s) |
|---|---|---|---|
| Hemocytes | Strong and specific | Constitutively expressed; primary site of production. | researchgate.net, units.it, nih.gov, nih.gov, x-mol.com |
| Gills | Moderate (approx. 5-fold lower than hemocytes) | Upregulated after bacterial challenge. | researchgate.net, units.it, nih.gov, x-mol.com |
Mechanisms of Biological Activity of Astacidin 2
Elucidation of Intracellular Molecular Targets
As a member of the PrAMP family, Astacidin (B1578177) 2 is understood to exert its primary antimicrobial effects by translocating across the bacterial membrane and interfering with essential intracellular processes. nih.gov This mode of action involves specific molecular interactions with key proteins and cellular machinery, leading to the inhibition of vital functions and ultimately, bacterial cell death.
A significant predicted mechanism of action for Astacidin 2 involves its interaction with the bacterial heat shock protein DnaK. researchgate.net Analyses suggest that this compound is very likely a DnaK binder. frontiersin.orgnih.gov This prediction is based on the presence of specific amino acid sequences within the peptide. This compound (sequence: RPRPNYRPRPIYRP) contains not only the Proline-Arginine-Proline (PRP) motif common to many PrAMPs but also the specific PRPIY motif. frontiersin.orgnih.gov This latter motif is notably implicated in the reverse binding mode of another well-studied PrAMP, pyrrhocoricin, to the DnaK chaperone. frontiersin.orgnih.gov Although direct experimental binding assays for this compound and DnaK have not been extensively reported, the strong sequence homology to known DnaK-binding motifs strongly supports its classification as a DnaK-inhibiting peptide. frontiersin.org The inhibition of DnaK disrupts protein folding and quality control, leading to an accumulation of misfolded polypeptides within the cell. researchgate.net
| Predicted Interaction of this compound | |
| Intracellular Target | Bacterial Chaperone DnaK |
| Key Sequence Motifs | PRP, PRPIY |
| Predicted Mechanism | Binding to the substrate cleft of DnaK, potentially in a reverse binding mode similar to pyrrhocoricin, inhibiting chaperone function. frontiersin.orgnih.gov |
| Consequence | Disruption of protein folding and cellular homeostasis. researchgate.net |
The primary bactericidal action of many proline-rich antimicrobial peptides is the inhibition of protein synthesis. nih.govunits.it PrAMPs are known to target intracellular structures such as the 70S ribosome. researchgate.netmdpi.com By binding to the ribosome, these peptides can block the translation process, preventing the synthesis of essential proteins and leading to cell death. units.it A central motif in the this compound sequence shows similarity to corresponding motifs in other PrAMPs, such as mammalian Bac7 and insect oncocin, which are known inhibitors of protein synthesis. researchgate.netunits.it Given that this compound is classified as a PrAMP, it is expected to share this fundamental mechanism of targeting the bacterial ribosome to halt protein production. nih.govresearchgate.net This intracellular targeting is a key feature of its non-lytic mode of action. unipa.it
Interaction with Bacterial Chaperone Proteins, e.g., DnaK
Molecular Interactions with Bacterial Cell Components
In addition to its intracellular activities, this compound and its analogues have demonstrated the ability to interact directly with the structural components of bacterial cell walls. This binding capability is crucial for its initial association with the bacteria and may facilitate its subsequent uptake into the cytoplasm.
Research on a synthetic peptide, designated PcAst, which shares a high degree of identity with this compound from Pacifastacus leniusculus, has demonstrated a clear binding ability to peptidoglycan. x-mol.comnih.gov Peptidoglycan is a major structural component of both Gram-positive and Gram-negative bacterial cell walls, providing shape and osmotic stability. frontiersin.org The interaction with this polymer suggests that this compound can associate with the bacterial cell envelope, a critical first step in its antimicrobial action. x-mol.com
The same synthetic peptide analogous to this compound (PcAst) was also shown to have a binding affinity for lipopolysaccharide (LPS). x-mol.comnih.gov LPS is a primary component of the outer membrane of Gram-negative bacteria and is a potent activator of immune responses. nih.gov The ability of this compound to bind to LPS is significant, as this interaction can neutralize the endotoxic effects of LPS and is likely a key step for the peptide to cross the outer membrane of Gram-negative bacteria. unipa.itnih.gov Further evidence of this interaction is seen in how this compound expression is rapidly and significantly upregulated in crayfish in response to an LPS challenge, indicating its role in the immune defense against Gram-negative bacteria. researchgate.netunits.it
The binding capacity of the this compound-like synthetic peptide (PcAst) extends to lipoteichoic acid (LTA). x-mol.comnih.gov LTA is a major constituent of the cell wall of Gram-positive bacteria, where it is anchored to the cell membrane. mdpi.com The interaction with LTA demonstrates the peptide's ability to target Gram-positive bacteria by binding directly to their specific cell wall components. mdpi.com This association is crucial for its activity against this class of bacteria.
| Binding of this compound Analogue (PcAst) to Bacterial Cell Wall Components | |
| Component | Binding Ability |
| Peptidoglycan (PGN) | Demonstrated x-mol.comnih.gov |
| Lipopolysaccharide (LPS) | Demonstrated x-mol.comnih.gov |
| Lipoteichoic Acid (LTA) | Demonstrated x-mol.comnih.gov |
Interaction with Lipopolysaccharide (LPS)
Non-Lytic Mode of Action Against Target Microorganisms
This compound, a proline-rich antimicrobial peptide (PrAMP), is characterized by a mechanism of action that deviates from the common membrane-disrupting activities of many other antimicrobial peptides. nih.govresearchgate.net Instead of causing microbial cell lysis, this compound is understood to operate through a non-lytic mechanism, which involves penetrating the bacterial cell membrane and interacting with specific intracellular targets. nih.govmdpi.comunimore.it This mode of action is a hallmark of the PrAMP family, to which this compound belongs. researchgate.netnih.gov
The primary evidence for this non-lytic action stems from its structural and sequential similarity to other well-researched PrAMPs that are known to inhibit protein synthesis. mdpi.comresearchgate.net The activity of PrAMPs is highly stereospecific; the all-D enantiomers of these peptides typically show a significant loss of activity, which points to a mechanism involving specific interactions with chiral intracellular molecules rather than non-specific disruption of the cell membrane. nih.gov
Translocation and Intracellular Targeting
The proposed mechanism for this compound begins with its translocation across the bacterial membrane without causing significant damage or lysis. nih.govresearchgate.net This entry is believed to be facilitated by bacterial inner membrane transporter proteins such as SbmA and YgdD in Gram-negative bacteria. nih.gov Once inside the cytoplasm, this compound can interfere with essential cellular processes. unimore.itmdpi.com The primary intracellular targets for this class of peptides are components of the protein synthesis machinery, including the 70S ribosome and the molecular chaperone DnaK (also known as Hsp70 in bacteria). nih.govmdpi.comresearchgate.net By binding to these targets, PrAMPs can inhibit protein folding and synthesis, ultimately leading to bacterial cell death. nih.govresearchgate.net
Interaction with DnaK
Computational analyses and sequence comparisons strongly suggest that this compound is a DnaK binder. nih.govfrontiersin.org This hypothesis is based on the presence of specific motifs within its amino acid sequence. This compound contains not only the Pro-Arg-Pro (PRP) motif common in many PrAMPs but also, more specifically, a PRPIY motif. nih.govfrontiersin.org This latter sequence is significant as it has been implicated in the reverse binding mode of another well-known PrAMP, pyrrhocoricin, to the DnaK substrate cleft. nih.govfrontiersin.org The interaction with DnaK disrupts its function in chaperone-assisted protein folding, leading to an accumulation of misfolded proteins and cellular stress. frontiersin.org
The table below compares the key functional motifs of this compound with those of other PrAMPs known for their non-lytic, intracellular mechanisms of action.
| Peptide | Sequence/Motif | Implied Target/Function | Reference |
| This compound | RPRPNYRPRPIY RP | DnaK Binding (inferred) | nih.govfrontiersin.org |
| Pyrrhocoricin | - | DnaK & 70S Ribosome Binding | nih.govfrontiersin.org |
| Drosocin | - | DnaK & 70S Ribosome Binding | nih.govfrontiersin.org |
| Apidaecin | - | DnaK & 70S Ribosome Binding | frontiersin.org |
| Bac7 | - | 70S Ribosome Binding | researchgate.net |
| Oncocin | - | 70S Ribosome Binding | researchgate.net |
| Data derived from comparative analysis of PrAMP sequences and their known functions. |
Research Findings on Related Astacidins
Direct experimental data on the antimicrobial activity of the original this compound from Pacifastacus leniusculus is limited in recent literature. However, extensive research has been conducted on a closely related peptide, PcAst-2, from the red swamp crayfish, Procambarus clarkii. This peptide shares high sequence identity with this compound and is considered its functional analogue. nih.gov Studies on synthetic PcAst-2 have characterized its antimicrobial efficacy against various bacterial strains, providing insight into the peptide's potency. The activity is notably influenced by the testing conditions, such as the salt concentration of the medium. units.itnih.gov
The following table summarizes the minimal inhibitory concentration (MIC) of synthetic PcAst-2 against several bacterial strains in a low-salt medium (20% Mueller-Hinton Broth), where its activity is most potent.
| Target Microorganism | Strain | MIC (µM) | Gram Staining | Reference |
| Acinetobacter baumannii | MDR Acb-2 | 8 | Negative | units.it |
| Escherichia coli | ATCC 25922 | 16 | Negative | units.it |
| Staphylococcus aureus | ATCC 29213 | 16 | Positive | units.it |
| MDR: Multi-drug resistant. Data from studies on PcAst-2, a close homolog of this compound. units.it |
These findings for PcAst-2 support the characterization of the astacidin family as broad-spectrum antimicrobial agents. units.it The non-lytic mechanism of action, combined with this efficacy, makes this compound and its relatives subjects of interest for the development of novel antibiotics that act on different targets than conventional drugs. nih.gov
Functional Biological Spectrum of Astacidin 2 in Vitro Studies
Broad-Spectrum Antibacterial Activity Against Gram-Positive Bacteria
In vitro studies confirm that Astacidin (B1578177) 2 exhibits inhibitory and bactericidal activity against Gram-positive bacteria. units.it Research utilizing a synthetic version of Procambarus clarkii Astacidin 2 (PcAst-2) determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive strains. units.it The tests were conducted in a low-salt medium (20% Mueller-Hinton Broth), a condition found to be favorable for the peptide's activity. units.it
Against the reference strain Staphylococcus aureus ATCC 29213, this compound demonstrated an MIC of 32 μM, which was also its MBC, indicating that the concentration required to inhibit growth is the same as that required to kill the bacterium. units.it However, its activity was diminished against a clinical isolate of S. aureus, with an MIC greater than 32 μM. units.it
| Bacterial Strain | Type | MIC (μM) | MBC (μM) | Source |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Reference Strain | 32 | 32 | units.it |
| Staphylococcus aureus c.i. | Clinical Isolate | > 32 | / | units.it |
Broad-Spectrum Antibacterial Activity Against Gram-Negative Bacteria
This compound's antimicrobial spectrum extends robustly to Gram-negative bacteria. researchgate.netunits.it Studies show it possesses activity against clinically relevant species such as Escherichia coli and Acinetobacter baumannii. units.it This broad-spectrum capability is a characteristic feature of astacidin peptides. researchgate.net
In a low-salt medium (20% MHB), synthetic PcAst-2 was active against Acinetobacter baumannii ATCC 19606 and a clinical isolate, with an MIC and MBC of 8 μM for both. units.it This demonstrates potent bactericidal action against this often multidrug-resistant pathogen. units.it The activity against Escherichia coli was less pronounced in these specific tests; the MIC for the ATCC 25922 reference strain was 32 μM, and the MBC was even higher. units.it For a clinical isolate of E. coli, the MIC was greater than 32 μM. units.it
| Bacterial Strain | Type | MIC (μM) | MBC (μM) | Source |
|---|---|---|---|---|
| Escherichia coli ATCC 25922 | Reference Strain | 32 | > 32 | units.it |
| Escherichia coli c.i. | Clinical Isolate | > 32 | / | units.it |
| Acinetobacter baumannii ATCC 19606 | Reference Strain | 8 | 8 | units.it |
| Acinetobacter baumannii c.i. | Clinical Isolate | 8 | 8 | units.it |
Influence of Environmental and Medium Factors on this compound Efficacy
The antibacterial effectiveness of this compound is highly dependent on the experimental conditions, particularly the composition and ionic strength of the medium. researchgate.netunits.it Research consistently shows that its antimicrobial activity is significantly more potent in low-salt media compared to full-nutrient broths. researchgate.netunits.itnih.gov
When tested in a standard, full-strength Mueller-Hinton Broth (MHB), the activity of synthetic PcAst-2 was generally low, with MIC values recorded as greater than 32 μM for all tested strains of S. aureus, E. coli, and A. baumannii. units.it In stark contrast, when the tests were performed in a diluted, low-salt medium (20% MHB), the peptide's activity was markedly enhanced, especially against A. baumannii. units.it In this low-salt condition, PcAst-2 was selectively active against A. baumannii with an MIC of 8 μM. units.it This suggests that high salt concentrations or other components present in rich broth media may interfere with the peptide's mechanism of action. units.it
Academic Approaches to Astacidin 2 Peptide Engineering and Design
Synthetic Strategies for Astacidin (B1578177) 2 and its Analogs
The creation of Astacidin 2 and its modified versions (analogs) in a laboratory setting is crucial for research and development. The primary method employed for this purpose is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support. mdpi.com
A common and effective approach within SPPS is the Fmoc/Ot-Bu strategy. mdpi.com In this method, the Fmoc (9-fluorenylmethyloxycarbonyl) group is used to temporarily protect the N-terminus of the amino acid being added. This protecting group is stable under acidic conditions but can be easily removed with a mild base to allow the next amino acid to be coupled. The side chains of the amino acids are protected by other groups, such as Ot-Bu (tert-butyl ester), which are removed at the final stage of synthesis using a strong acid. mdpi.com
To produce peptides with a C-terminal amide, which can enhance stability and activity, a specialized resin such as Rink-amide MBHA is often used as the solid carrier. mdpi.com Following the complete assembly of the amino acid sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. csic.es The crude peptide is then purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity is confirmed through mass spectrometry. mdpi.com This systematic process enables the reliable production of both the natural this compound peptide and a wide array of its designed analogs for biological evaluation. mdpi.com
Rational Design Methodologies for Enhanced Bioactivity
Rational design is a methodical approach used to improve the effectiveness and safety of natural peptides by making specific, informed modifications. mdpi.com This process uses naturally occurring AMPs, such as this compound, as templates for creating new derivatives with enhanced antimicrobial activity, better stability, and reduced toxicity to host cells. mdpi.compreprints.org The core of rational design lies in understanding and manipulating the structure-activity relationships (SAR) of the peptide. mdpi.com
Key physicochemical properties are targeted for modification, including:
Cationicity: Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes. biorxiv.orgmdpi.com
Hydrophobicity: Adjusting the number and type of hydrophobic residues can modulate how the peptide interacts with and inserts into the lipid bilayer of the membrane. zoores.ac.cnmdpi.com
Amphipathicity: Optimizing the spatial separation of hydrophobic and hydrophilic residues, particularly in helical peptides, is critical for membrane disruption. mdpi.comfrontiersin.org
Helicity: The tendency to form a helical structure in a membrane environment can influence the peptide's mechanism of action. frontiersin.org
Computational tools and bioinformatics play a significant role in modern rational design. preprints.orgzoores.ac.cn These in silico methods can predict the three-dimensional structure of peptide analogs and forecast their biological activity, allowing researchers to screen a large number of potential sequences before committing to the resource-intensive process of chemical synthesis and laboratory testing. mdpi.comfrontiersin.org
A primary strategy in the rational design of AMPs is the direct modification of the amino acid sequence, most commonly through substitution. zoores.ac.cn This involves replacing specific amino acids in the parent peptide with others to alter its physicochemical properties in a controlled manner. mdpi.com Research has shown that even a single amino acid substitution can significantly impact a peptide's biological activity. mdpi.com
Table 1: Effect of Single Amino Acid Substitution on Peptide Hydrophobicity This interactive table summarizes the findings from a study where a valine at position 16 (V16) in a parent peptide was substituted with other amino acids. Retention time in Reverse-Phase HPLC (RP-HPLC) is used as a measure of hydrophobicity.
| Peptide Analog | Substituted Amino Acid | Property of Substituted Amino Acid | Relative Hydrophobicity (Based on RP-HPLC) |
| Parent Peptide | Valine (V) | Hydrophobic | Baseline |
| V16K | Lysine (K) | Positively Charged, Hydrophilic | Decreased |
| V16E | Glutamic Acid (E) | Negatively Charged, Hydrophilic | Decreased |
| V16S | Serine (S) | Polar, Uncharged | Decreased |
| V16G | Glycine (G) | Non-polar, Smallest | Decreased |
| V16A | Alanine (B10760859) (A) | Hydrophobic | Slightly Decreased |
| V16L | Leucine (L) | Hydrophobic | Increased |
Data sourced from a study on an amphipathic α-helical antibacterial peptide. mdpi.com
Furthermore, research on analogs of other proline-rich AMPs, which are structurally related to this compound, has shown that strategic substitutions and deletions can lead to dramatic improvements in activity. For example, an analog of Oncopeltus peptide 4 was created by replacing a proline with an arginine, deleting an asparagine, and adding a C-terminal amide; these changes made the peptide highly active against several Gram-negative bacteria, whereas the original peptide was only slightly active. mdpi.com Both natural and non-proteinogenic (unnatural) amino acids can be incorporated to enhance properties like stability against enzymatic degradation. zoores.ac.cnnih.gov
Beyond single amino acid changes, broader structural modifications are explored to enhance peptide performance. mdpi.com These alterations can improve stability, target specificity, and antimicrobial potency. zoores.ac.cn
Common structural modification strategies include:
Terminal Capping: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) is a widely used technique. zoores.ac.cn C-terminal amidation, in particular, can increase the net positive charge and provide resistance to degradation by carboxypeptidases, often leading to enhanced antimicrobial activity. zoores.ac.cn N-terminal modifications like lipidation (attaching a fatty acid) can improve the peptide's interaction with the bacterial membrane. zoores.ac.cn
Truncation and Extension: Template peptides can be systematically shortened (truncated) or lengthened (extended) to identify the minimal sequence required for activity or to enhance interactions with the bacterial membrane. biorxiv.org This helps in creating smaller, more cost-effective peptides while retaining or improving efficacy. biorxiv.org
Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure. zoores.ac.cn This modification can significantly increase the peptide's stability by making it less susceptible to cleavage by enzymes (proteases). mdpi.com Cyclization also restricts the peptide's conformational flexibility, which can lock it into a more bioactive shape and improve its binding affinity to targets. mdpi.com
These structural engineering approaches are often guided by computational modeling and are essential for developing peptide analogs with a superior therapeutic profile compared to their natural templates. frontiersin.org
Sequence Modification and Amino Acid Substitution Research
Development and Evaluation of this compound Derivatives
The principles of peptide engineering have been applied to develop and evaluate derivatives of the astacidin family. Research on the red swamp crayfish, Procambarus clarkii, led to the identification of several peptides (PcAst-1a, -1b/c, PcAst-2, and PcAst-3) that are related to the original this compound found in Pacifastacus leniusculus. researchgate.netunisi.it
Synthetic versions of three of these peptides (PcAst-1a, PcAst-1b/c, and PcAst-2) were created to characterize their antimicrobial properties against a panel of bacteria, including multidrug-resistant clinical isolates. researchgate.netunisi.it The evaluation revealed that the bioactivity of these derivatives is highly dependent on the specific peptide and the environmental conditions, particularly the nutrient content of the testing medium. researchgate.net
In a nutrient-rich medium (full Mueller-Hinton broth), the antimicrobial activity of the derivatives was generally low. researchgate.net However, in a low-salt, nutrient-limited medium (20% MH broth), their activity was significantly more pronounced and varied among the derivatives. researchgate.net
Table 2: Antimicrobial Activity of Synthetic Astacidin Derivatives in Low-Salt Medium This interactive table shows the Minimum Inhibitory Concentration (MIC) in μM for three synthetic Astacidin derivatives against various bacterial strains. A lower MIC value indicates higher potency.
| Peptide Derivative | Staphylococcus aureus | Escherichia coli | Acinetobacter baumannii | General Activity Profile in 20% MH Broth |
| PcAst-1a | ≥32 μM | ≥32 μM | ≥32 μM | Poor activity |
| PcAst-1b/c | Potent | Potent | Potent | Potent, broad-spectrum |
| PcAst-2 | ≥32 μM | ≥32 μM | Selectively Active | Selectively active against A. baumannii |
Data sourced from functional characterization studies of PcAst peptides. researchgate.net
These findings demonstrate that while PcAst-1a showed poor activity under these conditions, PcAst-1b/c emerged as a potent, broad-spectrum agent effective against both Gram-positive (S. aureus) and Gram-negative (E. coli, A. baumannii) bacteria. researchgate.net Meanwhile, the synthetic PcAst-2 derivative displayed selective activity, primarily against A. baumannii. researchgate.net Importantly, these synthetic peptides showed no significant toxic effects on cultured human cells, indicating a potential for therapeutic use. unisi.it This research highlights the successful application of synthetic and rational design strategies to develop astacidin derivatives with varied and potentially enhanced antimicrobial profiles. researchgate.netunisi.it
Astacidin 2 in the Broader Context of Crustacean Host Defense
Role in Innate Immune Response Pathways of Crayfish
Astacidin (B1578177) 2 is an integral part of the humoral response in crayfish, which, lacking an adaptive immune system, rely on innate mechanisms to combat infections. nih.govunisi.it This peptide is primarily produced and stored in hemocytes, the main immune cells in crustaceans, as well as in hematopoietic tissue. nih.govnih.gov
Research on a very similar peptide in the red swamp crayfish, Procambarus clarkii, designated PcAst, reveals that its transcripts are mainly found in hemocytes and gills. nih.govx-mol.com While Astacidin 2 in P. leniusculus is constitutively expressed and does not show increased expression following a bacterial challenge, the expression of a related peptide, PcAst-2, in P. clarkii is significantly and rapidly upregulated within two hours of injection with lipopolysaccharide (LPS), a major component of Gram-negative bacteria cell walls. nih.govunits.itresearchgate.net This suggests that while this compound may be readily available to provide an immediate first line of defense, related astacidins in other crayfish species can be rapidly synthesized in response to the detection of pathogens. nih.govresearchgate.net
The astacidin family of peptides, including this compound, are classified as single-domain amphipathic linear α-helical AMPs. frontiersin.org A key aspect of their role in the innate immune response is their ability to bind to essential components of bacterial cell walls. nih.govx-mol.com The synthetic mature peptide of PcAst, which shares high similarity with this compound, has been shown to bind to peptidoglycan, lipopolysaccharide (LPS), and lipoteichoic acid (LTA). nih.govx-mol.com This binding is a critical first step in neutralizing bacterial threats.
The expression profile and binding capabilities of astacidins underscore their importance in the crayfish's innate immunity. They act as effector molecules that can directly interact with and respond to invading microorganisms. nih.govresearchgate.net
Contribution to Bacterial Clearance Mechanisms in Crustaceans
This compound exhibits a broad spectrum of antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govcapes.gov.br This direct antimicrobial action is a primary mechanism through which it contributes to bacterial clearance.
Studies on the highly similar PcAst in Procambarus clarkii have demonstrated its direct function in the bacterial clearance immune reaction. nih.govx-mol.com When crayfish were infected with Vibrio anguillarum and Staphylococcus aureus, PcAst was shown to be involved in clearing the bacteria. nih.govx-mol.com The synthetic version of the mature PcAst peptide displayed inhibitory activity against the growth of several Gram-positive and Gram-negative bacteria. nih.govx-mol.com
The antimicrobial properties of this compound and its homologues have been characterized against various bacterial strains. The table below summarizes the observed antibacterial activity.
| Peptide | Target Bacteria | Activity Level | Reference |
| This compound | Gram-positive and Gram-negative bacteria | Broad-spectrum inhibition | nih.gov |
| Synthetic PcAst | Vibrio anguillarum | Inhibitory activity | nih.gov |
| Synthetic PcAst | Staphylococcus aureus | Inhibitory activity | nih.gov |
| Synthetic PcAst-2 | Staphylococcus aureus | Antibacterial properties | researchgate.net |
| Synthetic PcAst-2 | Escherichia coli | Antibacterial properties | researchgate.net |
| Synthetic PcAst-2 | Acinetobacter baumannii | Highly active | researchgate.netmdpi.com |
Future Research Directions for Astacidin 2 Studies
Advanced Methodologies for Structural Elucidation (e.g., NMR, X-ray Crystallography, Cryo-EM)
A precise understanding of the three-dimensional structure of Astacidin (B1578177) 2 is fundamental to deciphering its mechanism of action and for guiding the rational design of more potent analogs. While computational modeling has provided initial predictions for related peptides, empirical determination of Astacidin 2's structure at atomic resolution is a critical and unmet need. researchgate.net Future studies should prioritize the use of advanced biophysical techniques. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in solution, mimicking their physiological environment. researchgate.net One-dimensional and two-dimensional NMR experiments can reveal information about the peptide's conformation, dynamics, and interactions with other molecules. researchgate.netnumberanalytics.com For a relatively small peptide like this compound, NMR can elucidate its secondary structure and the spatial arrangement of its amino acid residues. researchgate.net
X-ray crystallography, which requires the peptide to be crystallized, can provide a static, high-resolution snapshot of the molecule's three-dimensional arrangement. nih.gov Although obtaining suitable crystals of peptides can be challenging, a successful crystallographic study would yield precise atomic coordinates, offering invaluable insights into its structure.
Cryogenic electron microscopy (Cryo-EM) is rapidly emerging as a powerful method for the structure determination of biological macromolecules, including smaller proteins and peptides, often using nanocrystalline material. nih.gov This technique could be particularly useful for studying this compound in complex with its biological targets, such as the bacterial ribosome or DnaK.
Table 1: Comparison of Advanced Structural Elucidation Methodologies
| Methodology | Principle | Advantages for this compound Studies | Challenges |
|---|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. researchgate.net | - Structure in solution.
| - Can be complex for larger molecules or aggregates. researchgate.net |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.gov | - Provides high-resolution atomic coordinates. | - Requires the growth of well-ordered crystals, which can be difficult for peptides. |
| Cryo-Electron Microscopy (Cryo-EM) | Averages images of flash-frozen molecules. nih.gov | - Can determine structures of complexes.
| - Historically challenging for small molecules under 100 kDa, though methods are improving. |
Exploration of Novel Biosynthesis Pathways and Post-Translational Modifications
Astacidins are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov Post-translational modifications (PTMs) are covalent processing events that can dramatically alter a peptide's structure, stability, and biological activity. fmi.ch Research comparing natural this compound isolated from hemolymph with synthetic versions has suggested that the natural peptide may possess PTMs that are absent in its synthetic counterparts and that these differences could be linked to variations in activity. researchgate.net However, studies also indicate that members of the Astacidin-2 family may not undergo the C-terminal processing seen in other astacidins. researchgate.net
Future research must focus on definitively identifying the PTMs present on native this compound. High-resolution mass spectrometry is the primary tool for this purpose, capable of detecting mass shifts indicative of modifications. rfi.ac.uk Once identified, the functional significance of these PTMs on antimicrobial activity, stability, and target interaction should be investigated by comparing the native peptide with specifically synthesized, modified analogs.
Furthermore, identifying the enzymes responsible for these modifications within the crayfish's biosynthetic pathways could open avenues for biotechnological production of the fully active peptide. mednexus.org This involves transcriptomic and genomic analyses to locate the gene clusters associated with astacidin production and the enzymatic machinery for its maturation.
Table 2: Potential Post-Translational Modifications in this compound and Their Functions
| Potential PTM | Description | Potential Impact on this compound |
|---|---|---|
| C-terminal Amidation | Replacement of the C-terminal carboxyl group with an amide group. | - Increases net positive charge.
|
| Hydroxylation | Addition of a hydroxyl (-OH) group, often to Proline or Lysine residues. fmi.ch | - Can influence peptide folding and stability. |
| Glycosylation | Attachment of a carbohydrate moiety. fmi.ch | - May affect solubility, stability, and target recognition. |
| Bromination | Incorporation of a bromine atom, as seen in the Tryptophan residues of other marine peptides. plos.orgresearchgate.net | - Could alter hydrophobic interactions and biological activity. |
Computational Modeling and In Silico Approaches for Peptide Design and Prediction of Activity
Computational approaches are indispensable for accelerating the study of antimicrobial peptides. mdpi.com For this compound, in silico analyses have already yielded significant hypotheses. It is predicted to be a DnaK inhibitor, a mechanism shared with other proline-rich AMPs like pyrrhocoricin. researchgate.netfrontiersin.orgnih.gov Specifically, the PRPIY motif within this compound has been implicated in a "reverse binding mode" to the DnaK substrate cleft. frontiersin.orgnih.gov
Future computational work should aim to build on these findings. Molecular dynamics (MD) simulations can be employed to model the interaction between this compound and bacterial DnaK in detail, potentially validating the predicted binding mode and identifying key interacting residues. Similar simulations could explore its interaction with the 70S ribosome, another common target for PrAMPs. researchgate.net
Moreover, in silico tools should be used for the prospective design of novel this compound analogs. By using the determined 3D structure (from Section 10.1) as a template, researchers can model amino acid substitutions to predict their effect on activity, stability, and toxicity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific physicochemical properties of this compound analogs with their antimicrobial potency, providing a framework for rational peptide engineering.
Table 3: In Silico Approaches for this compound Research
| Computational Method | Application for this compound | Expected Outcome |
|---|---|---|
| Homology Modeling | Predict the 3D structure based on known structures of similar peptides. researchgate.net | - A preliminary structural model for hypothesis generation. |
| Molecular Docking | Predict the binding orientation of this compound to its target proteins (e.g., DnaK, ribosome). researchgate.net | - Identification of putative binding sites and key interactions. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of this compound and its complexes over time. | - Understanding of conformational changes, binding stability, and interaction dynamics. |
| QSAR Modeling | Correlate structural features of analogs with antimicrobial activity. | - Predictive models to guide the design of new peptides with enhanced activity. |
Investigation of Synergistic Effects with Other Immune Molecules or Antimicrobial Agents
Combining antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and lower required doses. biointerfaceresearch.com Many AMPs exhibit synergistic effects when used with conventional antibiotics. mdpi.comfrontiersin.org The AMP can permeabilize the bacterial membrane, facilitating the entry of the antibiotic to its intracellular target. frontiersin.org This avenue of research remains completely unexplored for this compound.
Future studies should systematically investigate the synergistic potential of this compound. Checkerboard assays, which test a matrix of concentrations of two compounds, should be performed to determine the Fractional Inhibitory Concentration Index (FICI). This will quantify whether the combination is synergistic, additive, indifferent, or antagonistic. mdpi.com
These assays should test this compound against a panel of clinically relevant bacteria, including multidrug-resistant strains of Acinetobacter baumannii and Escherichia coli, for which astacidins have shown activity. researchgate.net A variety of conventional antibiotics with different mechanisms of action should be included in these tests. Positive synergistic interactions would significantly enhance the therapeutic potential of this compound, potentially revitalizing the efficacy of existing antibiotics. biointerfaceresearch.comnih.gov
Table 4: Proposed Synergy Studies for this compound
| Antibiotic Class | Example Antibiotic | Rationale for Combination | Target Pathogens |
|---|---|---|---|
| Beta-lactams | Penicillin, Methicillin | Test synergy against cell wall synthesis inhibitors. nih.gov | Staphylococcus aureus |
| Aminoglycosides | Gentamicin | Combine with protein synthesis inhibitors that target the ribosome. nih.gov | Acinetobacter baumannii, Pseudomonas aeruginosa |
| Tetracyclines | Tetracycline | Assess synergy with another class of protein synthesis inhibitors. nih.gov | Escherichia coli |
| Fluoroquinolones | Ciprofloxacin | Investigate synergy with DNA synthesis inhibitors. frontiersin.org | Gram-negative bacteria |
Expanding the Diversity and Bioactivity Profiles of this compound and its Analogs
The known diversity of the astacidin family already provides a template for exploration. Recent studies have identified four novel astacidin-related peptides in the transcriptome of the red swamp crayfish (Procambarus clarkii), indicating a natural library of related structures. researchgate.netmdpi.com A key future direction is to mine the transcriptomes of other crustacean species to identify new, naturally occurring this compound orthologs and paralogs which may possess unique bioactivity profiles. researchgate.net
In parallel, synthetic and semi-synthetic approaches should be used to expand the diversity of this compound beyond what is found in nature. Based on structural and computational data, new analogs can be designed and synthesized. mdpi.com Strategies could include:
Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity.
Proline/Arginine Motif Modification: Altering the number and spacing of the characteristic Pro-Arg-Pro motifs. mdpi.com
Chimeric Peptides: Creating hybrid peptides that combine the target-binding domain of this compound with membrane-active sequences from other AMPs. nih.gov
The goal of these efforts is to generate a portfolio of this compound analogs with improved properties, such as a broader spectrum of activity, increased potency against resistant pathogens, enhanced stability in biological fluids, and lower toxicity to host cells. researchgate.net
Q & A
Q. How should researchers design experiments to characterize the physicochemical properties of Astacidin 2?
Methodological Answer: To ensure robust characterization, experimental design must include:
- Control Groups: Use reference standards or structurally analogous compounds for comparative analysis.
- Multi-Modal Analysis: Employ techniques like NMR, mass spectrometry, and HPLC to cross-validate purity and structural integrity .
- Replication: Perform triplicate measurements for key parameters (e.g., melting point, solubility) to account for instrumental variability .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- Outlier Detection: Apply Grubbs’ test or robust regression to identify anomalous data points in biological replicates .
- Power Analysis: Predefine sample sizes using tools like G*Power to ensure statistical validity (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can conflicting results in this compound’s mechanism of action across studies be resolved?
Methodological Answer:
- Contradiction Analysis Framework:
- Source Identification: Compare experimental conditions (e.g., cell lines, solvent systems) to isolate variables causing discrepancies .
- Meta-Analysis: Aggregate data from multiple studies using random-effects models to assess heterogeneity .
- Validation Assays: Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm target engagement .
Example of Conflicting Data Resolution:
| Study | Proposed Mechanism | Key Experimental Flaw | Resolution Approach |
|---|---|---|---|
| A | ROS Scavenging | Lack of ROS-specific probes | Validated via electron paramagnetic resonance (EPR) |
| B | Enzyme Inhibition | Non-specific substrate used | Re-tested with isotope-labeled substrates |
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
Methodological Answer:
- Degradation Pathway Mapping: Conduct forced degradation studies under varied conditions (pH, temperature, light) to identify instability triggers .
- Formulation Screening: Test excipients (e.g., cyclodextrins, antioxidants) using design-of-experiment (DoE) approaches to maximize shelf life .
- Analytical Validation: Implement stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products with ≥95% specificity .
Methodological Pitfalls and Solutions
Q. How should researchers address low reproducibility in this compound’s cytotoxicity assays?
Methodological Answer:
- Standardization Protocols:
Q. What ethical considerations apply when designing in vivo studies with this compound?
Methodological Answer:
- 3Rs Compliance:
Data Reporting and Peer Review
Q. How should researchers present contradictory data in manuscripts without undermining credibility?
Methodological Answer:
- Transparent Reporting:
- Dedicated Section: Include a “Data Limitations” subsection to discuss contradictions and propose validation pathways .
- Visual Aids: Use funnel plots or forest plots to illustrate data variability in supplementary materials .
- Peer Pre-Review: Share preliminary data with collaborators to preemptively address methodological critiques .
Q. What are the minimum data requirements for publishing this compound’s synthetic protocol?
Methodological Answer:
- Essential Details:
- Step-by-Step Workflow: Include reaction times, temperatures, and catalyst loadings .
- Characterization Data: Provide NMR/IR spectra, elemental analysis, and chiral purity (if applicable) .
- Yield Optimization: Report isolated yields and describe purification techniques (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
